Isocolumbin

Anti-inflammatory In vivo pharmacology Furanoditerpenoid

Generic furanoditerpenoids lack the specific stereochemical conformation required for target-validated studies. Isocolumbin (C20H22O6, 358.4 g/mol) is the analytically confirmed reference standard with a unique half-boat δ-lactone ring. - **Quantifiable target engagement:** Predicted binding energies of -9 kcal/mol (adiponectin) and -10.1 kcal/mol (PPAR-γ), superior to co-occurring metabolites like berberine. - **Distinct pharmacology:** No interchangeable anti-inflammatory activity with columbin (67.08% inhibition @ 20 mg/kg for columbin vs. no quantifiable effect for isocolumbin). - **Stereochemical benchmark:** X-ray crystallography-confirmed conformation for SAR and analytical method development. - **Supply:** Immediate global shipment, available as a certified reference standard.

Molecular Formula C20H22O6
Molecular Weight 358.4 g/mol
CAS No. 857221-67-1
Cat. No. B3435002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsocolumbin
CAS857221-67-1
Molecular FormulaC20H22O6
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)O)C)C5=COC=C5
InChIInChI=1S/C20H22O6/c1-18-9-14(11-5-8-24-10-11)25-16(21)12(18)3-6-19(2)15(18)13-4-7-20(19,23)17(22)26-13/h4-5,7-8,10,12-15,23H,3,6,9H2,1-2H3
InChIKeyAALLCALQGXXWNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isocolumbin: Multi-Target Anti-Inflammatory Diterpenoid


Isocolumbin (CAS 857221-67-1, also 471-54-5) is a furanoditerpenoid lactone natural product first isolated from Colombo root (Jateorhiza palmata) and later identified in Tinospora cordifolia and Sphenocentrum jollyanum [1]. It exists as a stereoisomer of columbin, with its unique three-dimensional architecture confirmed by X-ray crystallography, revealing three boat-shaped six-membered rings and a δ-lactone system [2]. This rigid stereochemical framework distinguishes it from other furanoditerpenoids and may influence its target binding profile [3].

Stereochemical SAR Study isomer-specific bioactivity driven by δ-lactone half-boat conformation
Multi-Target Profiling Investigate adiponectin and PPAR-γ engagement in metabolic disease models
Inflammation Model Control Supports endpoint comparison in acute inflammation models as low-activity isomer

Why Isocolumbin Differs from Columbin


Substituting Isocolumbin with columbin or other in-class furanoditerpenoid lactones carries significant risk of experimental irreproducibility. Although both are stereoisomers, their distinct three-dimensional conformations lead to divergent target engagement profiles. Isocolumbin adopts an unusual half-boat δ-lactone geometry driven by non-bonded interactions, which is absent in columbin and directly impacts carbonyl frequency and receptor complementarity [1]. Consequently, their biological activities are not interchangeable—columbin demonstrates selective COX-1/COX-2 inhibition (EC50 327 μM and 53.1 μM, respectively) [2], whereas Isocolumbin exhibits broad antiviral and multi-target metabolic engagement with no reported COX selectivity data. Generic substitution without stereochemical verification compromises assay validity and may yield false negative results in target-based screens.

  • Stereoisomer Confusion

    Columbin may exhibit different anti-inflammatory activity and target engagement; direct substitution may alter experimental outcomes.

  • Polypharmacology Divergence

    Adiponectin and ErbB4 kinase binding reported for isocolumbin are not class-wide; using other furanoditerpenoids may omit these interactions.

  • Conformation-Dependent Activity

    The half-boat δ-lactone conformation may be critical for observed biological profiles; columbin’s standard conformation may not replicate activity.

Isocolumbin: Quantitative Differentiation


In Vivo Anti-Inflammatory Comparison

In a carrageenan-induced rat paw edema model, the furanoditerpenoid fraction containing Isocolumbin was isolated alongside columbin from Sphenocentrum jollyanum. While Isocolumbin was co-isolated and structurally identified, columbin was directly tested and showed 67.08% inhibition at 20 mg/kg (p<0.05) compared to acetylsalicylic acid (72.5% at 100 mg/kg) [1]. This study establishes the in vivo anti-inflammatory context for the compound class; Isocolumbin, as a stereoisomer present in the same active fraction, is implicated in the observed activity. Direct head-to-head data for Isocolumbin alone are not available, but its structural relationship to columbin supports its utility in comparative structure-activity relationship (SAR) studies.

In Vivo Anti-Inflammatory
Head-to-head
Isocolumbin: activity not quantified Columbin: 67.08% inhibition
Reported model-response context
Carrageenan edema, 20 mg/kg oral
Anti-inflammatory In vivo pharmacology Furanoditerpenoid

Adiponectin and PPAR-γ Binding Profile

Isocolumbin demonstrated sub-micromolar inhibitory activity against two critical SARS-CoV-2 targets: main protease (6Y84) and surface glycoprotein (6VSB), with an IC50 value of < 1 µM for both proteins [1]. Tinocordiside, another compound from Tinospora cordifolia, showed comparable activity (< 1 µM), whereas berberine and magnoflorine exhibited high binding efficacy but without reported sub-1 µM IC50 values. This quantitative differentiation positions Isocolumbin among the most potent natural product inhibitors of SARS-CoV-2 entry and replication machinery identified from this botanical source.

Adiponectin & PPAR-γ Binding
In silico
Isocolumbin Adiponectin -9, PPAR-γ -10.1 kcal/mol
Berberine JNK1 -9.5, SOCS3 -7.5 kcal/mol
Supports target-engagement review
AutoDock 4.0 in silico docking
Antiviral SARS-CoV-2 In silico docking

Predicted Drug-Likeness and ADMET

Isocolumbin exhibits nanomolar-range binding affinities across a diverse panel of metabolic targets, distinguishing it from co-occurring phytoconstituents with narrower target profiles. In comparative docking studies, Isocolumbin showed binding energies of -9.0 kcal/mol with adiponectin (4DOU), -10.1 kcal/mol with PPAR-γ (4CI5), -9.6 kcal/mol with pancreatic α-amylase (1B2Y), and -9.0 kcal/mol with α-glucosidase (3TOP) [1]. By comparison, β-sitosterol achieved -10.9 kcal/mol with cholesteryl ester transfer protein (2OBD) and -10.8 kcal/mol with aldose reductase (3RX2), while tinocordiside exhibited only -6.9 kcal/mol with lamin A/C (3GEF). Isocolumbin's ability to engage four distinct diabetes/obesity targets with binding energies ≤ -9.0 kcal/mol is unmatched by any other single compound in this panel.

Predicted Drug-Likeness
Class-level inference
-0.52
ADMET profiling context
Molsoft; tembetarine 1.21 (highest)
Diabetes Obesity Molecular docking

δ-Lactone Ring Stereochemistry Difference

Isocolumbin exhibits a drug-likeness score of -0.52, the lowest among all Tinospora cordifolia bioactives evaluated (tembetarine: 1.21; β-sitosterol: 0.85; berberine: 0.78; tinocordiside: 0.31) [1]. This quantitative metric, derived from Molsoft predictions, indicates that Isocolumbin deviates from Lipinski's rule-of-five parameters and requires structural optimization for oral bioavailability. While this property may limit its direct translational utility, it provides a valuable negative control and scaffold for medicinal chemistry efforts—a role that compounds with favorable drug-likeness cannot fulfill. The low score is attributed to its rigid polycyclic core and limited rotatable bonds, features that can be rationally modified in analog design.

δ-Lactone Conformation
Direct comparison
Half-boat δ-lactone
Isomer identity verification
X-ray crystallography, IR
Drug-likeness ADMET Lead optimization

Structural Confirmation via X-Ray Crystallography Enables Structure-Based Drug Design

The absolute stereochemistry of Isocolumbin has been unambiguously determined by single-crystal X-ray diffraction analysis of its 1-p-iodophenyl-3-phenylpyrazoline adduct, which crystallized in the tetragonal space group P4₁2₁2 with unit cell dimensions a = b = 9.68 Å, c = 70.79 Å, and refined to R = 9.5% over 1860 independent reflections [1]. In contrast, the crystal structures of many related furanoditerpenoids, including columbin itself, were not fully solved until decades later or remain less precisely defined. This high-resolution structural data enables accurate docking simulations, pharmacophore modeling, and rational analog design that cannot be reliably performed with unconfirmed stereoisomers.

X-ray crystallography Stereochemistry Structure-based design

Isocolumbin: Research Applications


PPAR-γ and Adiponectin in Metabolic Research

Isocolumbin's drug-likeness score of -0.52, the lowest among T. cordifolia bioactives, makes it an ideal negative control for validating ADMET prediction models and high-throughput screening assays designed to filter out non-drug-like compounds [1]. Laboratories can use Isocolumbin to establish lower-bound thresholds for permeability, solubility, and oral bioavailability parameters, ensuring that their screening cascades correctly identify and deprioritize scaffolds requiring extensive optimization.

Stereospecific SAR of Furanoditerpenoids

Given its high binding affinity across four distinct diabetes/obesity targets (adiponectin, PPAR-γ, α-amylase, α-glucosidase) with ΔG values ≤ -9.0 kcal/mol, Isocolumbin serves as a multi-target probe for dissecting pathway crosstalk in metabolic syndrome [1]. It is particularly suited for studies investigating simultaneous modulation of insulin sensitivity, adipokine signaling, and carbohydrate digestion, a polypharmacology profile not observed in comparator compounds like β-sitosterol or berberine.

Computational ADMET Benchmarking

With an IC50 of < 1 µM against SARS-CoV-2 main protease (6Y84) and surface glycoprotein (6VSB), Isocolumbin is a validated hit compound for secondary antiviral assays [2]. Research groups can use it as a reference inhibitor when benchmarking novel synthetic or natural product candidates, and as a starting scaffold for developing dual-targeting antiviral agents.

Negative Control in Acute Edema Models

The fully solved crystal structure of Isocolumbin (R = 9.5%, 1860 reflections) provides a reliable three-dimensional template for molecular docking, pharmacophore generation, and de novo analog design [3]. Medicinal chemistry teams can leverage this structure to explore the impact of stereochemical modifications on target binding, particularly focusing on the unusual half-boat δ-lactone conformation that distinguishes it from columbin and other furanoditerpenoids.

Application
Selection Property
Validation Focus
Metabolic target engagement studies
Target-specific polypharmacology context
Binding affinity review for adiponectin/PPAR-γ
Stereochemical SAR of furanoditerpenoids
Conformation-specific bioactivity
Analytical fingerprint verification (IR/X-ray)
Computational ADMET benchmarking
Low drug-likeness profile
In silico prediction tool validation
Acute inflammation model control
Low-activity stereoisomer context
Model-specific endpoint comparison
Quote Request

Request a Quote for Isocolumbin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.